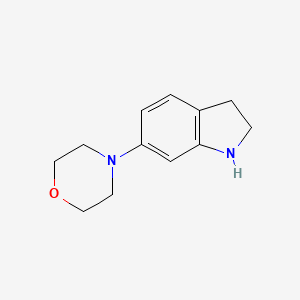

4-(Indolin-6-yl)morpholine

Description

Significance of Heterocyclic Scaffolds in Drug Discovery

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are of immense importance in medicinal chemistry. sci-hub.se Their structural diversity and ability to engage in various interactions with biological macromolecules make them a fertile ground for the development of new drugs.

The morpholine (B109124) ring is a six-membered heterocycle containing both a nitrogen and an oxygen atom. sci-hub.se It is considered a "privileged pharmacophore" due to its frequent appearance in bioactive compounds across a wide range of therapeutic areas. sci-hub.see3s-conferences.org The presence of the morpholine moiety in a molecule can confer several advantageous properties. For instance, it can enhance aqueous solubility, which is a critical factor for drug absorption and distribution. rsc.org Furthermore, the morpholine nitrogen is basic, allowing for the formation of salts and improving a compound's physicochemical properties. researchgate.net Its saturated nature can also contribute to metabolic stability. rsc.org

The morpholine ring's ability to improve the pharmacokinetic profile of a drug candidate has led to its incorporation into numerous approved drugs. sci-hub.se

Table 1: Examples of Morpholine-Containing Drugs

| Drug Name | Therapeutic Area |

|---|---|

| Gefitinib | Anticancer |

| Linezolid | Antibacterial |

| Aprepitant | Antiemetic |

The indoline (B122111) scaffold, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is another structure of significant interest in medicinal chemistry. This scaffold is present in a variety of natural and synthetic compounds that exhibit a broad spectrum of biological activities. The structural rigidity and aromatic nature of the indoline core provide a well-defined framework for the orientation of substituents, enabling precise interactions with biological targets.

Research has demonstrated that indoline derivatives possess a wide array of pharmacological effects, including anticancer and antimicrobial properties. e3s-conferences.org The versatility of the indoline ring system allows for modifications at various positions, enabling the fine-tuning of a compound's biological activity and pharmacokinetic properties.

Table 2: Examples of Bioactive Indoline Derivatives

| Compound Type | Biological Activity |

|---|---|

| Substituted Indolin-2-ones | Kinase Inhibition, Anticancer |

| Spiro-indoline derivatives | Anticancer |

Rationale for Investigating 4-(Indolin-6-yl)morpholine: Synergistic Potential of Coupled Pharmacophores

The strategic combination of two or more pharmacophores into a single molecule is a well-established approach in drug design aimed at creating hybrid compounds with potentially synergistic or additive effects. The investigation of this compound is rooted in this principle, seeking to leverage the advantageous properties of both the morpholine and indoline scaffolds.

The rationale for coupling these two pharmacophores is multifaceted. The indoline core can serve as a rigid anchor that presents the morpholine moiety to a specific biological target. In some contexts, indoline derivatives have shown cytotoxic effects against cancer cells. e3s-conferences.org The addition of a morpholine ring can enhance a compound's water solubility and metabolic stability, properties that are often challenging to optimize in drug development. rsc.org For instance, in the development of certain kinase inhibitors, the inclusion of a morpholine group has been shown to improve bioavailability. rsc.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Gefitinib |

| Linezolid |

| Aprepitant |

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

4-(2,3-dihydro-1H-indol-6-yl)morpholine |

InChI |

InChI=1S/C12H16N2O/c1-2-11(14-5-7-15-8-6-14)9-12-10(1)3-4-13-12/h1-2,9,13H,3-8H2 |

InChI Key |

RWNVMXMUXVGBBO-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)N3CCOCC3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications

Strategies for the Synthesis of the Indoline (B122111) Ring System

The indoline scaffold, a reduced form of indole (B1671886), is a crucial heterocyclic motif. Its synthesis can be achieved through various classical and modern chemical reactions.

The construction of the indoline core has evolved from classical cyclization reactions to modern transition-metal-catalyzed methods.

Classical Methods: Named reactions that form the indole nucleus, which can then be reduced to indoline, are foundational. The Fischer indole synthesis is a prominent method, involving the acid-catalyzed cyclization of arylhydrazones derived from aldehydes or ketones. bhu.ac.inrsc.org Another classical approach is the Madelung synthesis , which involves the base-catalyzed cyclization of N-acyl-o-toluidines, though it often requires harsh reaction conditions. bhu.ac.in The Reissert synthesis offers another pathway, typically starting with the condensation of o-nitrotoluene with an oxalic ester. bhu.ac.inrsc.org Reduction of the resulting indole is a common final step to yield the indoline ring. The benzene (B151609) ring of the indole can be reduced using lithium in liquid ammonia (B1221849) to give a 4,7-dihydroindole, while the heterocyclic ring can be reduced to indoline using reagents like zinc in hydrochloric acid or sodium cyanoborohydride in acetic acid. bhu.ac.in

Contemporary Methods: Modern synthetic chemistry has introduced milder and more efficient methods, largely centered around transition-metal catalysis. Palladium-catalyzed intramolecular C-H amination of phenethylamine (B48288) derivatives provides a direct route to substituted indolines. organic-chemistry.org For instance, picolinamide (B142947) (PA)-protected β-arylethylamines can undergo palladium-catalyzed intramolecular amination of ortho-C(sp²)-H bonds to form indolines under mild conditions with low catalyst loading. organic-chemistry.org Another approach involves a nickel/photoredox-catalyzed reaction between iodoacetanilides and alkenes, which yields 3-substituted indolines with high regioselectivity. organic-chemistry.org Furthermore, a copper-hydride (CuH) catalyzed method has been developed for a diastereo- and enantioselective synthesis of highly functionalized cis-2,3-disubstituted indolines. organic-chemistry.org

| Indoline Synthesis Approach | Description | Key Reagents/Catalysts | Reference |

| Fischer Indole Synthesis | Acid-catalyzed cyclization of arylhydrazones, followed by reduction. | Protic or Lewis acids (e.g., ZnCl₂, PPA) | bhu.ac.inrsc.org |

| Madelung Synthesis | Base-catalyzed cyclization of N-acyl-o-toluidines. | Strong bases (e.g., NaNH₂, t-BuOK) | bhu.ac.in |

| Palladium-Catalyzed C-H Amination | Intramolecular amination of ortho-C(sp²)-H bonds in β-arylethylamine derivatives. | Palladium catalysts, Picolinamide (PA) directing group | organic-chemistry.org |

| Copper-Catalyzed Cyclization | Diastereo- and enantioselective preparation of functionalized indolines. | Copper-hydride (CuH) catalysts | organic-chemistry.org |

| Nickel/Photoredox Catalysis | Coupling of iodoacetanilides and alkenes to form indolines. | Nickel and photoredox catalysts | organic-chemistry.org |

Achieving functionalization at a specific position on the indoline benzene ring, such as the C6 position required for the target compound, is a significant challenge due to the multiple reactive C-H bonds. nih.gov

The inherent nucleophilicity of the indole ring system typically directs reactions to the C2 and C3 positions of the pyrrole (B145914) moiety. frontiersin.org Functionalization at the C4–C7 positions of the benzene ring is less common and often requires specific strategies like the use of directing groups with transition metal catalysis. nih.govfrontiersin.org

One effective strategy for C7 functionalization involves reducing an indole to the corresponding indoline, performing a C-H functionalization at the C7 position, and then re-oxidizing the ring to the indole if desired. nih.gov For C6 functionalization, a metal-free, Brønsted acid-catalyzed approach has been developed for the reaction of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoesters, which selectively occurs at the C6 position. frontiersin.org Rhodium-catalyzed C-H olefination at the C7 position of indoles has been achieved using an N-imino directing group, demonstrating the power of this approach for controlling regioselectivity. thieme-connect.com For the synthesis of 4-(indolin-6-yl)morpholine, a precursor such as 6-bromoindoline (B1282224) or 6-aminoindoline would be ideal, which can be synthesized through functionalization of the corresponding indole or aniline (B41778) derivative before or after cyclization.

Methodologies for Morpholine (B109124) Ring Construction

The morpholine ring is a common scaffold in medicinal chemistry. Its synthesis is typically achieved through cyclization reactions that form its characteristic C-O and C-N bonds.

The most direct methods for constructing the morpholine ring involve the intramolecular cyclization of a precursor containing both an amine and an alcohol functionality. A common strategy starts with 1,2-amino alcohols, which can be converted to morpholines through a redox-neutral protocol using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. organic-chemistry.org Iron(III) can catalyze a diastereoselective synthesis of disubstituted morpholines from allylic alcohol-substituted 1,2-amino ethers (forming a C-N bond) or 1,2-hydroxy amines (forming a C-O bond). organic-chemistry.org Another approach involves the reaction of α-bromoenones with β-amino alcohols, which proceeds via N-alkylation followed by intramolecular cyclization to yield morpholine derivatives. researchgate.net

Catalytic methods have been developed to provide efficient and stereoselective access to substituted morpholines.

Palladium-catalyzed reactions are prominent in this area. A Wacker-type aerobic oxidative cyclization of alkenes using a Pd(DMSO)₂(TFA)₂ catalyst can produce various nitrogen heterocycles, including morpholines. organic-chemistry.org A palladium-catalyzed hydroamination reaction is a key step in a stereoselective synthesis of 2,5-disubstituted morpholines from carbamate-protected aziridines. rsc.org Similarly, a four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols utilizes a palladium-catalyzed carboamination reaction as the key step. nih.gove3s-conferences.org

Other metals are also effective. Copper(II) 2-ethylhexanoate (B8288628) can promote an alkene oxyamination reaction to provide 2-aminomethyl functionalized morpholines with high diastereoselectivity. nih.gov An efficient, one-pot catalytic approach for the enantioselective synthesis of 3-substituted morpholines employs a tandem reaction using a titanium catalyst for hydroamination, followed by a ruthenium-catalyzed asymmetric transfer hydrogenation. nih.govacs.org Asymmetric hydrogenation of unsaturated morpholines using a rhodium catalyst with a large-bite-angle bisphosphine ligand also yields 2-substituted chiral morpholines with excellent enantioselectivity. rsc.org

| Catalytic Morpholine Synthesis | Catalyst System | Key Transformation | Reference |

| Palladium-Catalyzed Hydroamination | Palladium catalyst, Lewis acid | Stereoselective cyclization of aminoalkenes derived from aziridines. | rsc.org |

| Palladium-Catalyzed Carboamination | Palladium catalyst | Intramolecular coupling of substituted ethanolamine (B43304) derivatives. | nih.gov |

| Copper-Promoted Oxyamination | Copper(II) 2-ethylhexanoate | Intramolecular addition of an alcohol and intermolecular coupling with an amine across an alkene. | nih.gov |

| Tandem Ti/Ru Catalysis | Ti catalyst and Noyori-Ikariya Ru catalyst | One-pot hydroamination and asymmetric transfer hydrogenation of aminoalkynes. | nih.govacs.org |

| Rhodium-Catalyzed Hydrogenation | Bisphosphine-rhodium catalyst | Asymmetric hydrogenation of unsaturated morpholines. | rsc.org |

Coupling Strategies for this compound and Analogous Structures

The final step in constructing this compound is the formation of the C-N bond between the 6-position of the indoline ring and the nitrogen atom of the morpholine ring. The most common and effective method for this transformation is a palladium-catalyzed C-N cross-coupling reaction, such as the Buchwald-Hartwig amination.

This reaction typically involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. For the synthesis of this compound, the strategy would involve reacting a 6-haloindoline (e.g., 6-bromoindoline) with morpholine. The choice of catalyst, ligand, and base is crucial for achieving high yields. acs.org This versatile strategy is widely used in medicinal chemistry for the synthesis of drug candidates containing N-aryl moieties. acs.org An analogous strategy has been used in the synthesis of PI3Kβ inhibitors, where a Suzuki cross-coupling of a bromo-pyrimidine with a boronate was followed by the addition of a morpholine group. researchgate.net The Buchwald-Hartwig approach provides a direct and modular route to the target compound, allowing for variations in both the indoline and morpholine components if desired.

Chemical Transformations for Amide and Amine Linkages

The secondary amine of the indoline ring is a primary site for chemical transformations to introduce amide and amine linkages, thereby enabling the connection of various molecular fragments to the core structure.

Amide Linkage Formation: The most direct method for forming an amide bond is through the N-acylation of the indoline nitrogen. This reaction typically involves treating this compound with an acylating agent. Common acylating agents include acyl chlorides or carboxylic acids activated with coupling reagents. The reaction of the indoline with a substituted benzoyl chloride, for instance, proceeds in the presence of a base like potassium carbonate in a suitable solvent such as tetrahydrofuran (B95107) (THF) to yield the corresponding N-acylindoline derivative. researchgate.net This transformation converts the nucleophilic secondary amine of the indoline into a stable, neutral amide.

Alternatively, standard peptide coupling conditions can be employed. These involve reacting the indoline with a carboxylic acid in the presence of a coupling agent (e.g., EDCI, HOBt) and a non-nucleophilic base. A more recent method involves the photooxidation of 3-acylindolizines, which can react with amines under red-light irradiation to form amides, suggesting novel pathways for conjugation, though this applies to indolizines rather than indolines directly. nih.gov

Amine Linkage Formation: The amides formed through N-acylation serve as stable intermediates that can be subsequently converted to tertiary amines. A powerful and widely used method for this transformation is the reduction of the amide carbonyl group using a strong reducing agent, most commonly lithium aluminum hydride (LiAlH₄) in a solvent like THF. libretexts.orgsavemyexams.com This reaction effectively replaces the carbonyl oxygen with two hydrogen atoms, yielding a tertiary amine at the N-1 position of the indoline ring. This two-step sequence (acylation followed by reduction) is a robust strategy for N-alkylation of the indoline core.

The table below summarizes key chemical transformations for generating amide and amine linkages from a this compound core.

| Transformation | Starting Material | Reagents and Conditions | Product Type | General Structure of Product |

| N-Acylation | This compound | R-COCl, Base (e.g., K₂CO₃), THF | N-Acyl Indoline (Amide) | |

| Peptide Coupling | This compound | R-COOH, Coupling Agents (EDCI, HOBt) | N-Acyl Indoline (Amide) | |

| Amide Reduction | N-Acyl Indoline Derivative | 1. LiAlH₄ 2. H₂O | N-Alkyl Indoline (Tertiary Amine) |

Table 1: Chemical Transformations for Amide and Amine Linkages.

Diversity-Oriented Synthesis and Derivatization Strategies for Analogs

Diversity-Oriented Synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse small molecules from a common starting material, which is essential for screening in chemical biology and drug discovery. frontiersin.orgnih.gov The this compound scaffold, containing both the biologically significant morpholine and indoline heterocycles, is an excellent candidate for DOS and other derivatization strategies to produce a library of analogs. sci-hub.senih.gov

Derivatization can be targeted at several positions on the molecule:

N-1 Position of the Indoline: As detailed previously, the secondary amine is a key handle for introducing diversity. A wide array of acylating and alkylating agents can be used to append different functional groups, creating libraries of amides and tertiary amines.

Aromatic Ring (Positions 4, 5, and 7): The benzene ring of the indoline moiety can undergo electrophilic aromatic substitution, although the reaction conditions must be carefully controlled to avoid side reactions. The morpholine substituent is an activating, ortho-, para-directing group, which would favor substitution at the 5- and 7-positions.

Aliphatic Ring (Positions 2 and 3): The aliphatic portion of the indoline ring can also be functionalized. For example, oxidation of the indoline can lead to an indolin-2-one (oxindole) intermediate. This oxindole (B195798) can then undergo Knoevenagel condensation at the 3-position with various aldehydes or ketones to introduce a wide range of substituents. nih.gov

These strategies allow for the systematic modification of the core scaffold, altering its steric, electronic, and physicochemical properties to explore the chemical space around the parent compound. rsc.org

The table below outlines potential derivatization strategies for generating analogs of this compound.

| Derivatization Strategy | Reactive Site | Reaction Type | Example Reagents | Resulting Scaffold |

| N-Substitution | Indoline Nitrogen (N-1) | Acylation / Alkylation | Acyl chlorides, Alkyl halides | N-Substituted Indoline |

| Aromatic Substitution | Benzene Ring (C-5, C-7) | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ (Nitration) | Substituted Aryl Indoline |

| Oxindole Formation & Condensation | Aliphatic Ring (C-2, C-3) | Oxidation, then Knoevenagel Condensation | 1. Oxidizing Agent 2. R-CHO, Base | 3-Substituted Indolin-2-one |

| Ligand Attachment to Morpholine | Morpholine Nitrogen | Alkylation / Acylation | Activated Ligand Scaffolds | N-Functionalized Morpholine (if starting from 6-aminoindoline) |

Table 2: Diversity-Oriented Synthesis and Derivatization Strategies.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Influence of Morpholine (B109124) Moiety Substitutions on Biological Activity

The nature and position of substituents on the morpholine ring are critical determinants of biological efficacy. SAR studies have revealed that specific substitutions can enhance potency and selectivity for various biological targets. For instance, the introduction of alkyl groups at the C-3 position of the morpholine ring has been shown to increase anticancer activity. researchgate.net Similarly, C-4 substituted phenyl and 4-hydroxy substitutions have also been identified as being favorable for activity. researchgate.net

In the context of anticancer agents, substituting the morpholine ring with an aromatic ring that contains a halogen group can lead to an increase in inhibitory action against certain cancer cell lines. e3s-conferences.org The oxygen atom within the morpholine ring is also crucial, as it can form hydrogen bonds with the catalytic active sites of enzymes, contributing to the inhibitory mechanism of the compound. researchgate.net

Research on ZSTK474, a PI3K inhibitor containing two morpholine groups, highlights the sensitivity of this region to substitution. Replacing one of the morpholine groups with piperazine (B1678402) resulted in a significant reduction in inhibitory activity against PI3K isoforms, underscoring the importance of the oxygen atom. nih.gov However, acyclic substitutions bearing hydroxyl or methoxy (B1213986) groups that mimic the morpholine oxygen were well-tolerated, maintaining potent inhibition against several PI3K isoforms. nih.gov

| Substitution Position | Substituent Type | Observed Effect on Bioactivity | Target/Activity | Reference |

|---|---|---|---|---|

| C-3 | Alkyl Group | Increased Activity | Anticancer | researchgate.net |

| C-4 | Phenyl Group | Potent Activity | General Bioactivity | e3s-conferences.org |

| C-4 | 4-Hydroxy Group | Favorable for Activity | General Bioactivity | researchgate.net |

| General | Aromatic Ring with Halogen | Increased Inhibitory Action | Anticancer (HepG2 cell line) | e3s-conferences.org |

| General (Replacement) | Piperazine | Reduced Inhibition | PI3K Enzyme Inhibition | nih.gov |

| General (Replacement) | Acyclic Hydroxy/Methoxy Groups | Maintained Potency | PI3K Enzyme Inhibition | nih.gov |

The conformation of the morpholine ring plays a vital role in how a molecule interacts with its biological target. Morpholine typically adopts a flexible chair-like conformation, which allows it to orient its substituents in optimal positions for binding. researchgate.netnih.gov This conformational flexibility is a key advantage in drug design, enabling the molecule to adapt to the topology of various binding sites. researchgate.net

The presence of the oxygen atom influences the ring's conformation due to the exo-anomeric effect, which describes the tendency of an electronegative substituent at the anomeric carbon to favor an axial position. nih.gov Studies have shown that the preferred conformation of morpholine in solution often exhibits a synclinal relationship between the endocyclic oxygen and the first exocyclic carbon atoms. nih.gov This conformational preference can be crucial for establishing the correct vector for substituents to interact with target receptors or enzymes. The stereochemistry resulting from these conformations is a key factor in SAR, with different enantiomers often displaying distinct biological activities, as seen in morpholine derivatives designed as serotonin (B10506) and noradrenaline reuptake inhibitors. nih.gov

Role of the Indoline (B122111) Scaffold in Modulating Pharmacological Effects

The indoline scaffold, a reduced form of indole (B1671886), is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. researchgate.netdntb.gov.ua Its unique electronic and structural properties allow it to serve as a versatile framework for developing agents that target a wide array of proteins, including receptors and enzymes. mdpi.comnih.govmdpi.com

Derivatization of the indoline core is a common strategy to modulate receptor binding affinity and enzyme inhibitory potency. The indoline nitrogen, for example, can be substituted to introduce various functional groups that can interact with specific residues in a binding pocket. mdpi.com

Studies on dopamine (B1211576) D2 and D4 receptor antagonists have utilized chiral benzylpiperazinyl-1-(2,3-dihydro-indol-1-yl)ethanone derivatives, demonstrating that modifications originating from the indoline nitrogen can fine-tune receptor affinity and selectivity. nih.gov Similarly, in the development of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer, the indoline scaffold has been a key structural component, with SAR studies exploring various substitutions to enhance potency. nih.gov

For kinase inhibitors, the indole scaffold is frequently employed to target enzymes like EGFR and VEGFR-2. researchgate.netnih.gov The position of substituents on the indole ring is critical for binding affinity. For instance, in synthetic cannabinoids, substitutions at the 5-, 6-, and 7-positions of the indole core were found to be crucial for high CB1 receptor binding affinity, whereas substitutions at the 4- and 5-positions were often detrimental. mdpi.com This highlights that even minor structural changes to the indoline/indole core can lead to significant shifts in pharmacological properties. mdpi.com

| Target Class | Example Target | Derivatization Strategy | Effect on Activity | Reference |

|---|---|---|---|---|

| GPCRs | Dopamine D2/D4 Receptors | N-alkylation with chiral benzylpiperazinyl ethanone | Modulation of receptor affinity and selectivity | nih.gov |

| Enzymes | Indoleamine 2,3-dioxygenase 1 (IDO1) | Various scaffold substitutions | Identification of potent inhibitors | nih.gov |

| Kinases | EGFR, VEGFR-2 | Substitution on the indole ring (e.g., hydrazine-1-carbothioamide, oxadiazole) | Potent cytotoxic agents and kinase inhibition | nih.gov |

| GPCRs | Cannabinoid Receptor 1 (CB1) | Halogen substitution at positions 2, 4, 5, 6, 7 | Positional-dependent changes in binding affinity | mdpi.com |

| Viral Proteins | HIV-1 Glycoprotein 41 | Modification of linkage between indole rings (bis-indoles) | Changes in molecular shape and fusion inhibition activity | nih.gov |

The three-dimensional arrangement of atoms (stereochemistry) and the specific placement of functional groups (regiochemistry) on the indoline scaffold are critical for biological activity. The bulky nature of substituents can lead to restricted rotation around single bonds, a phenomenon known as atropoisomerism, resulting in stereoisomers that can have different biological profiles. mdpi.comnih.gov

Interplay between Indoline and Morpholine Rings in Hybrid Compounds: Synergistic SAR

Combining the indoline and morpholine scaffolds into a single hybrid molecule can lead to synergistic effects, where the resulting compound exhibits enhanced activity or a novel pharmacological profile that is superior to that of the individual components. The morpholine moiety can improve pharmacokinetic properties, while the indoline core provides a versatile template for achieving potent and selective target engagement. tandfonline.com

In the development of anticancer agents, indole-pyrimidine hybrids possessing a morpholine moiety have demonstrated potent antiproliferative activity. researchgate.net SAR studies of these hybrids revealed that the morpholino group contributed to higher tumor specificity and induced apoptosis and G2/M cell-cycle arrest. researchgate.net For instance, one promising compound with a morpholine group was found to be significantly more active than its lead compound, inhibiting tubulin polymerization. researchgate.net This suggests a synergistic relationship where the indole-pyrimidine core provides the primary pharmacophore for anticancer activity, and the morpholine moiety enhances this effect, possibly by improving drug-like properties or by making additional favorable interactions with the biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology employed in medicinal chemistry to establish a mathematical correlation between the structural features of a series of chemical compounds and their biological activities. For derivatives of 4-(Indolin-6-yl)morpholine, QSAR studies are instrumental in predicting their therapeutic efficacy and guiding the strategic optimization of lead compounds to enhance desired biological activities, such as anticancer or antioxidant effects.

The fundamental principle of QSAR is that the variations in the biological activity of a set of congeneric molecules are dependent on the changes in their physicochemical properties, which are in turn determined by their molecular structures. By developing a robust QSAR model, it becomes possible to forecast the activity of novel, yet-to-be-synthesized derivatives, thereby prioritizing synthetic efforts and reducing the reliance on extensive experimental screening.

A notable QSAR study was conducted on a diverse set of 100 synthetic compounds, which included derivatives of both indoline and morpholine, to predict their anticancer activity against breast cancer cell lines. researchgate.net This study utilized a genetic algorithm (GA) combined with multiple linear regression analysis (MLRA) to generate a predictive model. The analysis identified several key molecular descriptors that play a significant role in the anticancer activities of these compounds. researchgate.net These descriptors include:

Sum of atomic van der Waals volumes (scaled on Carbon atom): This descriptor relates to the molecule's size and volume.

Number of circuits: A topological descriptor that reflects the cyclic nature of the molecule.

Number of Carbon atoms: A basic constitutional descriptor.

Aromaticity: The presence and nature of aromatic rings within the structure.

Number of donor atoms for H-bonds (with N and O): This descriptor is crucial for understanding intermolecular interactions with biological targets. researchgate.net

The statistical robustness of the developed QSAR model is paramount for its predictive power. The model for the indoline and morpholine derivatives demonstrated a high correlation coefficient (R²) value of 0.995 for the training set, indicating a strong correlation between the selected descriptors and the anticancer activity. researchgate.net The model's validity was further confirmed through Y-scrambling/randomization validation, ensuring that the correlation was not due to chance. researchgate.net

Similarly, in a QSAR analysis of a series of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, researchers identified key physicochemical properties influencing their antioxidant activity. The study found that antioxidant activity was enhanced by a decrease in molecular area, volume, lipophilicity, and polarization, alongside an increase in the dipole moment's magnitude. pensoft.netresearchgate.net Such insights are invaluable for optimizing the this compound scaffold for potential antioxidant applications.

Another QSAR study on antiplasmodial 1,3-dioxoisoindoline-4-aminoquinolines, which featured a morpholinyl substituent, highlighted the importance of rigorous statistical validation. The best model in this study yielded strong validation parameters, as detailed in the table below. nih.gov

| Statistical Parameter | Value |

|---|---|

| Squared Correlation Coefficient (R²) | 0.9459 |

| Adjusted R² (R²adj) | 0.9278 |

| Leave-one-out Cross-Validation Coefficient (Q²cv) | 0.8882 |

| External Validation (R²ext) | 0.7015 |

These statistical values indicate a highly predictive and robust model. The high R² and R²adj values show a strong fit of the model to the data, while the high Q²cv and R²ext values demonstrate its excellent predictive ability for both internal and external datasets. The descriptors identified in this model included ATSC5i, GATS8p, minHBint3, minHBint5, MLFER_A, and topoShape, which relate to autocorrelation, Geary autocorrelation, and molecular shape, underscoring the importance of both electronic and steric factors in biological activity. nih.gov

For indolylisoxazoline analogues, a specific QSAR model was developed to predict their anti-prostate cancer activity, resulting in the following equation:

log IC50 = 30.877 - 71.847 * qC10 + 165.070 * qC11 + 70.106 * qC13 ung.ac.id

In this model, qC10, qC11, and qC13 represent the partial atomic charges on specific carbon atoms within the molecular structure. ung.ac.id This equation illustrates how QSAR translates complex structural information into a simple mathematical formula for activity prediction.

Biological Targets and Molecular Mechanisms of Action in Vitro and Preclinical Investigations

Anticancer Activities and Associated Cellular Pathways

Derivatives of 4-(indolin-6-yl)morpholine have demonstrated notable efficacy as anticancer agents, targeting several critical pathways involved in tumor growth and survival.

The anticancer effects of these compounds are often linked to their ability to inhibit various kinases that are crucial for cancer cell signaling. The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which is vital for cell proliferation, survival, and metabolism, is a key target. researchgate.net Deregulation of this pathway is common in many human cancers, making its components attractive targets for drug development. researchgate.net Morpholino-pyrimidine derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway. researchgate.net Specifically, indoline (B122111) amide derivatives have shown potent inhibition of PI3Kβ. researchgate.net

Polo-like kinase 4 (PLK4) has also been identified as a significant anticancer target, and inhibitors with an (E)-3-((1H-indazol-6-yl)methylene)indolin-2-one structure have been developed, showing potent antiproliferative activity. nih.gov Furthermore, novel morpholine-acetamide derivatives have been synthesized and screened for their ability to inhibit carbonic anhydrase, an enzyme involved in tumor cell survival in hypoxic environments. nih.gov Compounds 1c, 1d, and 1h showed significant inhibitory activity against carbonic anhydrase, with compound 1h having an IC50 value of 8.12 µM, comparable to the standard acetazolamide (B1664987) (IC50 7.51 µM). nih.gov

| Compound | Target Kinase | IC50 Value (µM) | Reference |

| Indoline amide 7 | PI3Kβ | Potent Inhibition | researchgate.net |

| (E)-3-((1H-indazol-6-yl)methylene)indolin-2-one (CFI-400437) | PLK4 | Nanomolar range | nih.gov |

| Morpholine-acetamide 1h | Carbonic Anhydrase | 8.12 | nih.gov |

| Morpholine-acetamide 1c | Carbonic Anhydrase | 8.80 | nih.gov |

| Morpholine-acetamide 1d | Carbonic Anhydrase | 11.13 | nih.gov |

| Acetazolamide (Standard) | Carbonic Anhydrase | 7.51 | nih.gov |

A key mechanism of action for many anticancer drugs is the induction of apoptosis (programmed cell death) and the disruption of the cell cycle in cancer cells. Synthetic bile acid derivatives, for instance, have been shown to modulate the cell cycle and induce apoptosis in various human cancer cells. nih.gov This is often associated with the up-regulation of pro-apoptotic proteins like Bax and cell cycle inhibitors like p21(WAF1/CIP1), occurring through a p53-independent pathway. nih.gov

In human T cell leukemia cells, synthetic bile acids trigger apoptosis via caspase activation. nih.gov Similarly, in cervical cancer cells, apoptosis is induced in a JNK-dependent manner. nih.gov In prostate cancer cells, the mechanism involves the induction of Bax and activation of caspases, while in colon cancer cells, it leads to G1 phase arrest in the cell cycle. nih.gov

Derivatives of this compound have also been shown to influence these processes. For example, compound 4g, a morpholine (B109124) derivative, was found to arrest the cell cycle at the G1 phase in human colon carcinoma HCT-116 cells. researchgate.net The inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6) is a well-established strategy to induce G1 cell cycle arrest, preventing cancer cells from entering the S phase of the cell cycle. nih.gov

The anticancer potential of this compound derivatives has been extensively evaluated in various cancer cell lines using in vitro assays like the MTT assay, which measures cell viability. nih.govjapsonline.com

A series of novel indole-based sulfonohydrazide derivatives containing a morpholine ring demonstrated significant anticancer activity. nih.gov Specifically, 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (compound 5f) showed promising inhibition of both MCF-7 (estrogen receptor-positive breast cancer) and MDA-MB-468 (triple-negative breast cancer) cells, with IC50 values of 13.2 µM and 8.2 µM, respectively. nih.gov Importantly, this compound was found to be non-toxic to non-cancerous HEK 293 cells. nih.gov

Another study on morpholine-acetamide derivatives revealed that compounds 1h and 1i significantly inhibited the proliferation of the ovarian cancer cell line ID8, with IC50 values of 9.40 µM and 11.2 µM, respectively. nih.gov For comparison, the standard chemotherapy drug cisplatin (B142131) had an IC50 of 8.50 µM in the same study. nih.gov

Furthermore, a 2-morpholino-4-anilinoquinoline derivative, compound 4g, exhibited potent cytotoxic activity against human colon carcinoma HCT-116 cells with an IC50 value of 1.09 ± 0.17 μM. researchgate.net

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MCF-7 (Breast) | 13.2 | nih.gov |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MDA-MB-468 (Breast) | 8.2 | nih.gov |

| Morpholine-acetamide 1h | ID8 (Ovarian) | 9.40 | nih.gov |

| Morpholine-acetamide 1i | ID8 (Ovarian) | 11.2 | nih.gov |

| Cisplatin (Standard) | ID8 (Ovarian) | 8.50 | nih.gov |

| 2-morpholino-4-anilinoquinoline 4g | HCT-116 (Colon) | 1.09 ± 0.17 | researchgate.net |

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are crucial for evaluating the in vivo efficacy of potential anticancer drugs. uin-alauddin.ac.id These models, including both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX), provide a more clinically relevant setting to test drug effectiveness. uin-alauddin.ac.idnih.gov

A study on (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones, which are potent PLK4 inhibitors, included a xenograft study with an optimized compound designated as CFI-400437. nih.gov The results from this study supported the potential of these novel PLK4 inhibitors for cancer therapy, demonstrating their efficacy in a living organism. nih.gov Similarly, a benzimidazole (B57391) derivative was used as a tool compound for in vivo efficacy studies in a PTEN-deleted PC3 xenograft mouse model, highlighting the utility of these models in the optimization phase of drug discovery. researchgate.net

Antimicrobial Activities and Bacterial Targets

In addition to their anticancer properties, derivatives of this compound have also been investigated for their antimicrobial activities. researchgate.net The morpholine ring itself is known for its antimicrobial properties. nih.gov

The antimicrobial activity of these compounds is typically assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

A study on 4-(phenylsulfonyl)morpholine (B1295087) investigated its antimicrobial activity against standard and multi-resistant strains of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov The intrinsic antimicrobial activity of this compound was found to be low, with a MIC of ≥1024 μg/mL for all tested microorganisms. nih.gov However, the study revealed a significant modulating effect when combined with existing antibiotics. For instance, in combination with amikacin (B45834), 4-(phenylsulfonyl)morpholine reduced the MIC of amikacin against P. aeruginosa from 312.5 to 39.06 μg/mL. nih.gov This synergistic effect suggests that such compounds could be used to enhance the efficacy of current antibiotic treatments against resistant strains. nih.gov

Following a comprehensive search for scientific literature on the chemical compound "this compound," it has been determined that there is insufficient specific data available to generate a detailed article according to the provided outline.

The conducted searches did not yield specific research findings, in vitro data, or preclinical investigations directly pertaining to "this compound" for the outlined topics, including its antifungal properties, inhibition of microbial enzymes like DNA gyrase, anti-inflammatory and analgesic effects, modulation of inflammatory pathways (NF-κB, TNF-α, IL-6), or its interactions with cannabinoid receptors and GABA-AT.

The available literature focuses on more complex derivatives or analogues that incorporate the indoline and morpholine moieties as part of a larger chemical structure. Adhering to the strict instruction to focus solely on "this compound" and to ensure scientific accuracy, it is not possible to construct the requested article without resorting to extrapolation from unrelated compounds, which would violate the core requirements of the prompt.

Therefore, the generation of a scientifically accurate and detailed article strictly on "this compound" cannot be completed at this time due to the lack of specific research data for this particular compound within the requested biological contexts.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interactions between a ligand, such as 4-(indolin-6-yl)morpholine, and a biological target, typically a protein.

Identification of Binding Pockets and Key Interacting Residues (e.g., Hydrogen Bonding, Pi-Stacking)

Docking studies have been employed to identify the binding pockets of target proteins and the key amino acid residues with which this compound and its derivatives interact. These interactions are fundamental to the biological activity of the compound. For instance, in the context of kinase inhibition, the morpholine (B109124) moiety is often involved in forming crucial hydrogen bonds with the hinge region of the kinase domain. researchgate.netnih.govacs.org The indoline (B122111) scaffold can participate in hydrophobic and π-stacking interactions with aromatic residues within the binding pocket. nih.govmdpi.com

Key interactions identified through molecular docking include:

Hydrogen Bonding: The oxygen and nitrogen atoms of the morpholine ring are capable of forming hydrogen bonds with amino acid residues like valine in the hinge region of kinases. researchgate.netnih.gov The nitrogen atom of the indoline ring can also act as a hydrogen bond donor.

Pi-Stacking: The aromatic portion of the indoline ring can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tryptophan, and tyrosine within the binding site. nih.govmdpi.comscispace.com

Hydrophobic Interactions: The aliphatic protons of the morpholine and indoline rings can form hydrophobic interactions with nonpolar residues in the binding pocket.

These interactions are critical for the stable binding of the ligand to its target protein. researchgate.net

Prediction of Binding Affinity and Pose

Molecular docking simulations also allow for the prediction of the binding affinity and the most stable binding pose of this compound within the active site of a target protein. The binding affinity is often expressed as a docking score or binding energy, with lower values typically indicating a more favorable interaction. mdpi.com The predicted binding pose provides a three-dimensional representation of how the ligand fits into the binding pocket, highlighting the specific interactions that stabilize the complex. researchgate.net

For example, in studies involving derivatives, the binding modes of various analogs are compared to understand structure-activity relationships (SAR). bohrium.com This information is invaluable for optimizing the lead compound to enhance its potency and selectivity.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govmdpi.com For this compound, MD simulations can provide insights into the conformational stability of the ligand-target complex and the dynamic nature of their interactions. nih.gov These simulations can reveal how the ligand and protein adapt to each other upon binding and how the interactions fluctuate over the simulation period. This dynamic view complements the static picture provided by molecular docking. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. medsci.orgresearchgate.net A pharmacophore model for this compound and its analogs would typically include features such as hydrogen bond acceptors (from the morpholine oxygen), hydrogen bond donors (from the indoline nitrogen), and aromatic/hydrophobic regions. ajchem-a.com

Once a pharmacophore model is developed and validated, it can be used as a query in virtual screening campaigns to search large chemical databases for novel compounds that possess similar pharmacophoric features and are therefore likely to exhibit similar biological activity. medsci.orgmdpi.com This approach accelerates the discovery of new lead compounds.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic structure, reactivity, and other molecular properties of this compound. wikipedia.orgpsiquantum.com These methods provide a deeper understanding of the molecule's intrinsic properties that govern its behavior.

Density Functional Theory (DFT) for Conformational Analysis

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov In the context of this compound, DFT calculations are particularly useful for performing conformational analysis to determine the most stable three-dimensional structures of the molecule. scispace.comresearchgate.net By calculating the energies of different conformers, researchers can identify the lowest energy (most stable) conformation, which is often the biologically relevant one. DFT can also provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and other electronic properties that are important for its reactivity and intermolecular interactions. researchgate.netresearchgate.net

Ab Initio Methods for Electronic Properties

Ab initio quantum chemistry methods, which are derived directly from theoretical principles without the inclusion of experimental data, provide a powerful framework for investigating the electronic properties of molecules like this compound. These methods are crucial for gaining a fundamental understanding of a molecule's structure, reactivity, and spectroscopic characteristics. By solving the Schrödinger equation, or an approximation of it, for a given molecular system, researchers can compute a wide range of electronic properties that are often difficult or impossible to measure experimentally. nih.gov

Theoretical Foundation and Application to Indole (B1671886) Derivatives

The application of ab initio methods to indole and its derivatives has been a subject of considerable research, driven by the biological significance of the indole scaffold found in molecules such as tryptophan, serotonin (B10506), and melatonin. chemrxiv.orgchemrxiv.org These studies often focus on the ground and excited state properties to understand their photophysical and photochemical behavior. chemrxiv.orgchemrxiv.org For a molecule like this compound, the electronic properties are largely governed by the interplay between the indoline core and the morpholine substituent. The morpholine group, due to the ether oxygen and the amine nitrogen, can influence the electron density distribution of the indoline ring. wikipedia.org

Ab initio calculations can elucidate the nature of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are fundamental to understanding the molecule's electronic transitions and reactivity. For instance, the HOMO-LUMO energy gap is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule. mdpi.com Computational studies on substituted indoles have shown that the nature of the substituent significantly impacts the HOMO-LUMO gap. chemrxiv.org

Detailed Research Findings from Analogous Systems

Furthermore, ab initio calculations are instrumental in determining various electronic descriptors that characterize a molecule's behavior. These include ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added). dovepress.com These properties are crucial for predicting how a molecule will interact with other chemical species and its behavior in different chemical environments.

The table below illustrates the types of electronic property data that can be generated for a molecule like this compound using ab initio methods, based on findings for analogous indole derivatives.

| Electronic Property | Description | Typical Ab Initio Method(s) | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Hartree-Fock, DFT (e.g., B3LYP), MP2 | Relates to the ability to donate an electron. The morpholine substituent's influence on the indoline's electron density would be reflected here. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Hartree-Fock, DFT (e.g., B3LYP), MP2 | Relates to the ability to accept an electron. Important for understanding electronic transitions and reactivity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Calculated from HOMO and LUMO energies | An indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity. |

| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. | ΔSCF, Koopmans' theorem, EOM-IP-CCSD | Provides insight into the molecule's susceptibility to oxidation. |

| Electron Affinity (EA) | The energy change when an electron is added to a neutral atom or molecule. | ΔSCF, EOM-EA-CCSD | Indicates the molecule's ability to be reduced. |

| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | Hartree-Fock, DFT, MP2 | Determines how the molecule will interact with electric fields and polar solvents. The polar morpholine group will significantly contribute. |

| Excited State Energies | Energies of the molecule in its electronically excited states. | TD-DFT, EOM-CCSD, CASSCF | Essential for predicting and interpreting UV-Vis absorption spectra and understanding photochemical properties. |

This table is illustrative and provides examples of data that can be obtained through ab initio calculations. The specific values would need to be computed for this compound.

Advanced Analytical Methodologies for Research and Elucidation

Spectroscopic Techniques for Structural Elucidation in Research

Spectroscopic methods are indispensable for probing the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. molport.com By analyzing the chemical shifts, signal multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be determined. nih.gov

For 4-(Indolin-6-yl)morpholine, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the indoline (B122111) ring and the morpholine (B109124) moiety. The aromatic protons on the benzene (B151609) portion of the indoline would appear in the downfield region, while the aliphatic protons of the saturated five-membered ring and the morpholine ring would be found in the upfield region. The morpholine protons typically exhibit a characteristic pattern, often appearing as two multiplets corresponding to the protons adjacent to the nitrogen and oxygen atoms, respectively. acdlabs.com

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign these proton and carbon signals and confirm the connectivity between the indoline and morpholine rings. nih.gov

Predicted ¹H NMR Data for this compound (Predicted for CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~7.0-7.2 | d | 1H | Aromatic CH (Indoline) |

| ~6.7-6.8 | dd | 1H | Aromatic CH (Indoline) |

| ~6.6-6.7 | d | 1H | Aromatic CH (Indoline) |

| ~4.5-5.0 | br s | 1H | Indoline NH |

| ~3.8-3.9 | t | 4H | Morpholine O-CH₂ |

| ~3.5-3.6 | t | 2H | Indoline N-CH₂ |

| ~3.0-3.1 | t | 4H | Morpholine N-CH₂ (Aryl) |

| ~2.9-3.0 | t | 2H | Indoline C-CH₂ |

Predicted ¹³C NMR Data for this compound (Predicted for CDCl₃, 101 MHz)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

|---|---|---|

| ~150 | Quaternary C | Aromatic C-N (Indoline) |

| ~145 | Quaternary C | Aromatic C-N (Morpholine) |

| ~128 | Quaternary C | Aromatic C-C (Indoline) |

| ~125 | CH | Aromatic CH (Indoline) |

| ~115 | CH | Aromatic CH (Indoline) |

| ~108 | CH | Aromatic CH (Indoline) |

| ~67 | CH₂ | Morpholine O-CH₂ |

| ~53 | CH₂ | Indoline N-CH₂ |

| ~50 | CH₂ | Morpholine N-CH₂ (Aryl) |

| ~31 | CH₂ | Indoline C-CH₂ |

Mass spectrometry (MS) is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of a compound with high precision and can provide structural information through the analysis of fragmentation patterns. nih.gov Soft ionization techniques like Electrospray Ionization (ESI) are typically used to generate the molecular ion with minimal fragmentation. epo.org

For this compound (C₁₂H₁₆N₂O), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. The predicted fragmentation patterns would involve characteristic cleavages of the morpholine and indoline rings. Common fragmentation pathways for N-aryl morpholines include cleavage of the morpholine ring, such as the loss of a C₂H₄O fragment, and cleavage at the aryl-nitrogen bond.

Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Ion Formula | Description |

|---|---|---|

| 205.1335 | [C₁₂H₁₇N₂O]⁺ | Molecular Ion [M+H]⁺ |

| 204.1257 | [C₁₂H₁₆N₂O]⁺ | Molecular Ion [M]⁺ |

| 160.0917 | [C₁₀H₁₂N₂]⁺ | Loss of C₂H₄O from morpholine ring |

| 145.0808 | [C₉H₉N₂]⁺ | Further fragmentation of indoline |

| 117.0573 | [C₈H₇N]⁺ | Indole (B1671886) fragment |

Chromatographic Methods for Purity and Compound Analysis in Research

Chromatographic techniques are essential for the separation, identification, and quantification of compounds within a mixture, making them critical for assessing the purity of a synthesized compound. ugr.es

High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing non-volatile compounds like this compound. researchgate.net A reverse-phase method, typically employing a C18 stationary phase, would be developed to assess purity. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.govelementlabsolutions.com The retention time of the compound under specific conditions serves as an identifier, while the peak area allows for quantification and purity determination.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), can also be used, particularly for assessing volatile impurities. nih.govchromatographyonline.com While this compound itself has a relatively high boiling point, GC analysis could be performed at high temperatures or after chemical derivatization to increase its volatility. nih.gov

Hypothetical HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Column Temp. | 30 °C |

X-Ray Crystallography for Absolute Stereochemistry and Protein-Ligand Complex Structures

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a molecule. rsc.org It relies on the diffraction of X-rays by a single, well-ordered crystal of the compound. acdlabs.com This technique provides precise bond lengths, bond angles, and conformational details, confirming the absolute stereochemistry of chiral centers. researchgate.netresearchgate.net

Although no public crystal structure for this compound is currently available, obtaining one would provide unequivocal proof of its structure. The analysis would confirm the planarity of the aromatic system, the specific conformation of the indoline ring, and definitively show the characteristic chair conformation of the morpholine ring. nih.goviucr.org

Furthermore, in drug discovery research, X-ray crystallography is crucial for understanding how a ligand binds to its biological target, such as a protein or enzyme. hmdb.ca By co-crystallizing this compound with a target protein, researchers can visualize the precise protein-ligand interactions at an atomic level. uni.lu This structural information is invaluable for structure-based drug design, guiding the optimization of the compound to improve its potency and selectivity. chemicalbook.com

Future Directions and Emerging Research Avenues

Design and Synthesis of Novel 4-(Indolin-6-yl)morpholine Analogs with Enhanced Specificity

The primary challenge in developing kinase inhibitors is achieving high specificity for the intended target over a vast and structurally similar kinome. Future research must prioritize the rational design of this compound analogs that exhibit superior selectivity, thereby minimizing off-target effects. This can be achieved through meticulous structure-activity relationship (SAR) studies focused on several key modification points.

Indoline (B122111) Ring Substitution: The aromatic and saturated portions of the indoline core offer multiple vectors for chemical modification. Substitution at the N1-position with various alkyl or acyl groups can modulate lipophilicity and introduce new hydrogen bond donors or acceptors. Furthermore, decoration of the phenyl ring at the C4, C5, and C7 positions with small, electron-withdrawing or electron-donating groups (e.g., fluorine, cyano, methoxy) can fine-tune electronic properties and steric interactions within the kinase ATP-binding pocket.

Morpholine (B109124) Ring Bioisosteres: While the morpholine moiety is often crucial for conferring solubility and favorable pharmacokinetic properties, its replacement with other saturated heterocycles could yield analogs with improved target engagement or metabolic stability. Potential bioisosteres include thiomorpholine (B91149), piperazine (B1678402), and N-substituted piperidines. Each replacement would alter the geometry, basicity, and hydrogen bonding capacity of the molecule.

Linker Modification: The direct N-C bond between the indoline and morpholine rings is rigid. The introduction of short, flexible, or rigid linkers (e.g., carbonyl, methylene) could alter the spatial orientation of the two ring systems, potentially enabling access to unique sub-pockets within the target protein and enhancing binding affinity and specificity.

Synthetic strategies will continue to rely on robust and versatile reactions, such as Buchwald-Hartwig or Ullmann-type cross-coupling reactions, to forge the critical C-N bond between the indoline and morpholine fragments. The development of late-stage functionalization techniques will also be invaluable, allowing for rapid diversification of advanced intermediates to build extensive chemical libraries for screening.

Table 7.1: Conceptual Design Strategies for Enhancing Target Specificity of this compound Analogs

| Modification Site | Structural Change Example | Rationale for Enhanced Specificity | Potential Synthetic Approach |

|---|---|---|---|

| Indoline N1-Position | Substitution with cyclopropylmethyl group | Introduces steric bulk to probe for unique hydrophobic pockets near the solvent-exposed region; may improve metabolic stability. | N-alkylation of the indoline precursor with cyclopropylmethyl bromide. |

| Indoline C5-Position | Introduction of a trifluoromethyl (-CF3) group | Acts as a bioisostere for a methyl group but with strong electron-withdrawing properties; can form specific halogen bonds or favorable dipole interactions. | Coupling with a 5-trifluoromethyl-6-bromoindoline intermediate. |

| Morpholine Ring | Replacement with thiomorpholine 1,1-dioxide | The sulfone group acts as a rigid hydrogen bond acceptor, potentially forming a strong, specific interaction with a backbone amide in the hinge region of a kinase. | Buchwald-Hartwig amination using thiomorpholine 1,1-dioxide. |

| Indoline C7-Position | Addition of a small amino or hydroxyl group | Introduces a hydrogen bond donor/acceptor to engage with specific residues at the entrance of the ATP pocket, improving selectivity over kinases lacking this residue. | Directed ortho-metalation followed by electrophilic amination/hydroxylation. |

Integration of Advanced Computational and Experimental Approaches for Lead Optimization

The traditional cycle of drug discovery can be significantly accelerated and refined by a synergistic integration of computational modeling and experimental validation. For the this compound scaffold, this integrated approach is essential for navigating the complex chemical space and identifying lead candidates with optimal properties.

In Silico Screening and Design: High-throughput virtual screening of computationally generated analog libraries against a target protein's crystal structure can rapidly identify promising candidates. More sophisticated methods like molecular dynamics (MD) simulations can predict the stability of the compound-protein complex and reveal key dynamic interactions. Furthermore, techniques such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can provide quantitative predictions of binding affinity changes resulting from minor structural modifications, guiding the synthetic chemistry efforts toward the most impactful changes.

Experimental Validation and Feedback Loop: Computational predictions must be rigorously tested experimentally. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide precise data on binding kinetics (k_on, k_off) and thermodynamics (ΔH, ΔS), respectively. This information is then fed back into the computational models to refine them, creating a powerful, iterative optimization cycle. For instance, if MD simulations predict a key hydrogen bond that is not supported by ITC data, the model can be adjusted to better reflect the true binding mode.

This integrated workflow ensures that synthetic resources are focused on compounds with the highest probability of success, reducing the time and cost associated with lead optimization.

Exploration of New Therapeutic Areas for Indoline-Morpholine Hybrid Scaffolds

While the this compound scaffold has shown promise against specific kinase targets like PI3K and mTOR, its structural features suggest it may have utility against a broader range of biological targets. Future research should actively explore its potential in new therapeutic areas beyond oncology.

Neurodegenerative Diseases: Kinases such as GSK-3β, LRRK2, and CDKs are implicated in the pathology of Alzheimer's and Parkinson's diseases. The ability of the indoline-morpholine scaffold to penetrate the central nervous system (CNS) could be assessed and optimized, making it a candidate for developing inhibitors against these neurological targets.

Inflammatory and Autoimmune Disorders: Many inflammatory signaling pathways are mediated by kinases, including Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK). Screening this compound libraries against these targets could uncover novel anti-inflammatory agents.

Epigenetic Targets: The indoline core is present in molecules that interact with bromodomains, which are epigenetic "reader" proteins that recognize acetylated lysine (B10760008) residues on histones. The scaffold could be adapted to target specific bromodomain family members (e.g., BRD4), offering potential treatments for cancer and inflammatory diseases through a non-kinase mechanism.

Table 7.3: Potential New Therapeutic Targets for the Indoline-Morpholine Scaffold

| Therapeutic Area | Potential Protein Target Class | Specific Example(s) | Rationale for Exploration |

|---|---|---|---|

| Neurodegeneration | Serine/Threonine Kinases | GSK-3β, LRRK2 | The scaffold's core structure may be amenable to optimization for blood-brain barrier permeability. |

| Inflammation | Tyrosine Kinases | JAK family, BTK | Proven utility against kinases suggests potential for activity against those central to immune cell signaling. |

| Epigenetics | Bromodomains | BRD4, BRPF family | The indoline moiety is a known pharmacophore for engaging the acetyl-lysine binding pocket of bromodomains. |

| Metabolic Disease | Serine/Threonine Kinases | AMPK, S6K | Leverages established activity against the PI3K/mTOR pathway, which is central to metabolic regulation. |

Development of Refined Preclinical Models for Mechanistic Validation

To bridge the gap between in vitro activity and in vivo efficacy, it is imperative to utilize advanced preclinical models that more accurately recapitulate human disease. The evaluation of novel this compound analogs will benefit significantly from moving beyond traditional 2D cell culture and subcutaneous xenograft models.

3D Organoid and Spheroid Cultures: These models better mimic the complex cell-cell and cell-matrix interactions of a tumor microenvironment. Testing analogs in patient-derived organoids can provide insights into compound efficacy in a more physiologically relevant context and may help predict patient-specific responses.

Patient-Derived Xenograft (PDX) Models: PDX models, created by implanting patient tumor tissue directly into immunodeficient mice, maintain the genomic and histological features of the original human tumor. They are considered a gold standard for evaluating the in vivo efficacy of anti-cancer agents and can be used to validate the mechanism of action by analyzing pharmacodynamic biomarkers in tumor tissue post-treatment.

Genetically Engineered Mouse Models (GEMMs): GEMMs that spontaneously develop tumors due to specific genetic mutations (e.g., PTEN loss or PIK3CA activation) are invaluable for studying target engagement and on-target toxicity in an immunocompetent system. This allows for the study of interactions between the therapeutic agent and the host immune system.

Using these sophisticated models will enable a deeper understanding of how this compound analogs engage their targets in a complex biological system, how resistance might develop, and what pharmacodynamic markers can be used to monitor treatment response.

Physicochemical Considerations for Drug Development and Pharmacokinetic Modulation

A potent molecule is not a drug until it possesses the appropriate physicochemical properties to allow for favorable absorption, distribution, metabolism, and excretion (ADME). A key future direction is the proactive optimization of the ADME profile of the this compound scaffold.

Solubility and Permeability: The morpholine group generally imparts good aqueous solubility. However, modifications to the indoline ring to increase potency can often increase lipophilicity, leading to poor solubility. A careful balance must be struck. Future work will involve multiparameter optimization, using metrics like Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) to guide the design of potent and "drug-like" molecules. Techniques such as salt formation or formulation with amorphous solid dispersions may also be explored.

Metabolic Stability: The indoline and morpholine rings can be susceptible to metabolic modification by cytochrome P450 (CYP) enzymes (e.g., N-dealkylation, ring hydroxylation). Identifying these "metabolic soft spots" using in vitro assays with liver microsomes or hepatocytes is crucial. These sites can then be blocked through targeted chemical modifications, such as deuteration or fluorination, to improve the compound's half-life and reduce the potential for generating reactive metabolites.

Transporter Interactions: It is important to assess whether lead compounds are substrates or inhibitors of key drug transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), as this can significantly impact bioavailability and tissue distribution, including penetration of the blood-brain barrier.

By addressing these physicochemical and pharmacokinetic challenges early in the discovery process, researchers can increase the likelihood of advancing a this compound-based candidate into clinical development.

Table 7.5: Strategies for Modulating Physicochemical and Pharmacokinetic Properties

| Property to Optimize | Challenge | Proposed Structural Modification Strategy | Key Parameter to Monitor |

|---|---|---|---|

| Aqueous Solubility | Increased lipophilicity from potent analogs. | Introduce polar functional groups (e.g., small alcohols, amides) on the indoline ring; explore bioisosteres for morpholine. | Kinetic/Thermodynamic Solubility (µg/mL) |

| Metabolic Stability | Potential for CYP-mediated oxidation on the indoline or morpholine rings. | Introduce fluorine or deuterium (B1214612) at metabolically liable positions (e.g., C5 of indoline or Cα to the morpholine nitrogen). | In vitro half-life (t1/2) in liver microsomes. |

| Permeability / Efflux | Recognition by efflux transporters like P-gp. | Reduce hydrogen bond donors; mask polarity; fine-tune pKa to reduce ionization at physiological pH. | Caco-2 or MDCK cell permeability assay (Papp), Efflux Ratio. |

| Lipophilicity | Balancing potency with "drug-like" property space. | Strategically replace lipophilic groups with more polar fragments that maintain key binding interactions. | Calculated LogP (cLogP) and measured LogD at pH 7.4. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(Indolin-6-yl)morpholine, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as coupling morpholine derivatives with functionalized indole precursors. For example, analogous compounds like benzylmorpholine analogs are synthesized via nucleophilic substitution or condensation reactions using MiniBlock® apparatuses or reflux conditions . Key intermediates (e.g., chloroacetylmorpholine) are characterized using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm structural integrity. Reaction progress is monitored via thin-layer chromatography (TLC) or HPLC .

Q. How is aqueous solubility determined for this compound derivatives, and what factors influence these measurements?

- Methodological Answer : Solubility is quantified using the shake-flask method in phosphate-buffered saline (PBS, pH 7.4) over 24 hours at room temperature. Turbidity is monitored via UV/Vis spectroscopy to detect precipitation thresholds. For example, morpholine derivatives like 4-(2-chlorobenzyl)morpholine exhibit solubilities near 180–184 μM, which are sensitive to assay conditions (e.g., buffer composition, ionic strength) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups (e.g., morpholine rings), while - and -NMR confirm substituent positions. Purity is assessed via reverse-phase HPLC with UV detection (e.g., 254 nm). Mass spectrometry (MS) validates molecular weight, and elemental analysis ensures stoichiometric consistency .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to optimize the bioactivity of this compound analogs?

- Methodological Answer : SAR studies involve systematic modifications at the indoline or morpholine moieties. For example, substituting the indoline ring with electron-withdrawing groups (e.g., sulfonyl) enhances metabolic stability, while alkyl chains on morpholine improve lipophilicity. Computational tools like molecular docking predict binding affinities to target proteins (e.g., cytochrome P450 enzymes), guiding synthetic prioritization .

Q. What methodologies are used to assess metabolic stability and cytochrome P450 (CYP) inhibition for this compound derivatives?

- Methodological Answer : Metabolic stability is evaluated using recombinantly expressed CYP isoforms (e.g., CYP2A13, CYP3A4) in microsomal assays. Test compounds are incubated with NADPH, and parent compound depletion is quantified via LC-MS/MS. Inhibition studies measure IC values using fluorescent probes (e.g., 7-ethoxyresorufin for CYP1A2). High-throughput screening identifies potent inhibitors .

Q. How should researchers address contradictions in solubility data across different experimental setups?

- Methodological Answer : Discrepancies arise from variations in assay conditions (e.g., pH, temperature). To resolve these, perform parallel experiments under standardized conditions (e.g., PBS pH 7.4, 25°C) and validate results with orthogonal methods like nephelometry. Statistical tools (e.g., Bland-Altman analysis) assess inter-assay variability .

Q. What computational and experimental approaches are employed to evaluate the drug-likeness of this compound derivatives?

- Methodological Answer : Drug-likeness is assessed using Lipinski’s Rule of Five and quantitative estimates like topological polar surface area (TPSA) via SwissADME. Experimental ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling includes Caco-2 permeability assays, plasma protein binding studies, and Ames tests for mutagenicity. Molecular dynamics simulations predict blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.